Potassium;(E)-3-(furan-2-yl)-3-oxoprop-1-en-1-olate
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Overview
Description
Potassium;(E)-3-(furan-2-yl)-3-oxoprop-1-en-1-olate is an organic compound that features a furan ring attached to a conjugated enolate system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium;(E)-3-(furan-2-yl)-3-oxoprop-1-en-1-olate typically involves the reaction of furan-2-carbaldehyde with potassium hydroxide in the presence of a suitable solvent. The reaction proceeds through an aldol condensation mechanism, followed by deprotonation to yield the potassium enolate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvent and reaction temperature are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions: Potassium;(E)-3-(furan-2-yl
Properties
IUPAC Name |
potassium;(E)-3-(furan-2-yl)-3-oxoprop-1-en-1-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.K/c8-4-3-6(9)7-2-1-5-10-7;/h1-5,8H;/q;+1/p-1/b4-3+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXNLMTUEJSWSR-BJILWQEISA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C=C[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)/C=C/[O-].[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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